molecular formula C5H7BrO2 B106362 Methyl 4-bromocrotonate CAS No. 6000-00-6

Methyl 4-bromocrotonate

Cat. No. B106362
CAS RN: 6000-00-6
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-NSCUHMNNSA-N
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Description

Methyl 4-bromocrotonate (MC) is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and polymer chemistry. It is a crotonate ester, which is structurally characterized by the presence of a bromine atom on the fourth carbon of the crotonate chain.

Synthesis Analysis

The synthesis of MC-related compounds has been explored in several studies. For instance, a method for the synthesis of a Schiff base compound related to MC has been reported, which involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another study describes the polymerization of MC using Lewis pairs consisting of an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) Lewis base and a group 13 Lewis acid, leading to high-molecular-weight polymers . Additionally, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound structurally similar to MC, has been achieved through bromination–dehydrobromination reactions .

Molecular Structure Analysis

The molecular structure of MC and its derivatives has been investigated using various analytical techniques. X-ray crystallography has been employed to determine the crystal structure of related compounds, revealing details such as space groups, unit cell dimensions, and molecular conformations . Theoretical studies using density functional theory (DFT) have also been conducted to compare the molecular geometry obtained from X-ray crystallography with calculated structures .

Chemical Reactions Analysis

MC and its analogs participate in a variety of chemical reactions. A nickel-catalyzed C-Br/C-H bis-phenylation of MC has been developed, providing a route to doubly phenylated products . The pyrolysis of MC has been shown to follow a first-order rate law, with the reaction proceeding through an intimate ion pair-type of mechanism, leading to dehydrobromination and lactone formation . Additionally, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds has been studied, resulting in the synthesis of dihydropyranones and pyrazolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of MC and related compounds have been deduced from experimental and theoretical studies. The kinetics and mechanism of the pyrolysis of MC have been characterized, providing insights into the thermal stability and reactivity of the compound . The polymerization of MC has been shown to produce polymers with molecular weights up to 161 kg/mol, indicating the potential of MC as a monomer for high-molecular-weight polymers .

Scientific Research Applications

  • Pyrolysis Elimination : Methyl 4-bromocrotonate undergoes pyrolysis elimination in a specific temperature and pressure range, following a first-order rate law. This process involves dehydrobromination and lactone products formation, explained through an intimate ion pair-type of mechanism (Chuchani & Martín, 1988).

  • Nickel-Catalyzed C-Br/C-H Bis-phenylation : A method for C-Br/C-H bis-phenylation of methyl 4-bromocrotonate via nickel-catalyzed cross-coupling reaction has been developed. This technique provides a route to create a doubly phenylated building block (Funicello et al., 2015).

  • Suzuki Coupling for HIV-1 Protease Inhibitors : Methyl 4-bromocrotonate has been used in ligand-free Suzuki coupling with arylboronic acids, leading to the synthesis of variously functionalized methyl 4-arylcrotonates, essential for preparing cores of HIV-1 protease inhibitors (Chiummiento et al., 2012).

  • Antifungal Activity : Studies have shown that 4-substituted crotonic acid esters, including methyl 4-bromocrotonate, exhibit antifungal activity against organisms like Candida albicans and Aspergillus niger. The mechanism of this fungitoxicity might involve a nucleophilic reaction with SH-containing compounds (Gershon et al., 1976).

  • Synthesis of 3‐Thia‐9‐azabicyclo[3.3.1]nonan‐7‐one : This compound was synthesized from methyl 4-bromocrotonate through a reaction sequence involving sodium sulfide, benzylamine, and Dieckmann condensation, showcasing the versatility of methyl 4-bromocrotonate in organic synthesis (Ho & Lin, 1997).

  • Inhibition of Fatty Acid Oxidation : In studies related to metabolism, 4-bromocrotonic acid, a related compound, has been found to inhibit fatty acid oxidation and ketone body degradation in rat heart mitochondria, hinting at the potential biochemical applications of related compounds (Olowe & Schulz, 1982).

Safety And Hazards

Methyl 4-bromocrotonate is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and no smoking .

properties

IUPAC Name

methyl (E)-4-bromobut-2-enoate
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InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
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InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7BrO2
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DSSTOX Substance ID

DTXSID601304209
Record name Methyl (2E)-4-bromo-2-butenoate
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Molecular Weight

179.01 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-bromocrotonate
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Product Name

Methyl 4-bromocrotonate

CAS RN

6000-00-6, 1117-71-1
Record name Methyl (2E)-4-bromo-2-butenoate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl (2E)-4-bromo-2-butenoate
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Record name Methyl 4-bromocrotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
411
Citations
P Prempree, S Radviroongit… - The Journal of Organic …, 1983 - ACS Publications
… methyl 4-bromocrotonate with various lithium ester enolates in THF and THF/HMPA solvent systems.8 Results and Discussion Methyl 4-bromocrotonate … of methyl 4-bromocrotonate with …
Number of citations: 46 pubs.acs.org
R Ratney, J English - The Journal of Organic Chemistry, 1960 - ACS Publications
… treated with methyl 4bromocrotonate and the results with all four were disappointing. In all eases, the yields of acidic products were very small and proved to be complex mixtures. …
Number of citations: 20 pubs.acs.org
G Chuchani, I Martin - International journal of chemical kinetics, 1988 - Wiley Online Library
The pyrolysis of methyl 4‐bromocrotonate in the temperature range 300–340C and pressure range 74–170 torr has been shown to be homogeneous, unimolecular, and to follow a first‐…
Number of citations: 3 onlinelibrary.wiley.com
H Gershon, L Shanks, DE Gawiak - Journal of Medicinal …, 1976 - ACS Publications
… Methyl 4bromocrotonate was added to the growth medium at … the toxicity of methyl 4bromocrotonate. Cysteine and glutathione … as methyl 4-bromocrotonate, against M. mucedo and T. …
Number of citations: 15 pubs.acs.org
MK Gurjar, DS Reddy, MM Bhadbhade, RG Gonnade - Tetrahedron, 2004 - Elsevier
This paper describes an efficient synthetic route for novel bicyclic nucleosides. The stereochemistry of the targeted bicyclic nucleosides was successfully achieved by vinylogous …
Number of citations: 17 www.sciencedirect.com
LA Wessjohann, H Wild, LA Ferreira… - Applied …, 2016 - Wiley Online Library
… c Reference reaction of methyl 4-bromocrotonate (6) to main product 7 according to … c Reference reaction of methyl 4-bromocrotonate (6) to main product 7 according to Wessjohann …
Number of citations: 7 onlinelibrary.wiley.com
M Funicello, L Chiummiento, P Lupattelli… - Synthetic …, 2015 - Taylor & Francis
… Considering the strong interest in methodologies that furnish polyarylated frameworks, herein we report our recent outcomes in the nickel-catalyzed double phenylation of an allyl …
Number of citations: 4 www.tandfonline.com
A Datta, H Ila, H Junjappa - Synthesis, 1988 - repository.ias.ac.in
… The 3-oxodithioesters 1 and 3-oxothioamides 6 are shown to undergo base catalyzed S-alkylation with methyl 4-bromocrotonate followed by intramolecular condensation to give the …
Number of citations: 14 repository.ias.ac.in
GA Koppel - Tetrahedron Letters, 1972 - Elsevier
Apriori,(III) and (IV) could have been formed either by y-alkylation of (I) or by a-alkylation followed by rearrangement. If (I) had undergone initial a attack (Scheme 11, one might have …
Number of citations: 20 www.sciencedirect.com
I Monkovic, C Bachand, H Wong - Journal of the American …, 1978 - ACS Publications
… formation from the reaction of methyl 4-bromocrotonate with nucleophiles. Specifically, Ramb… addition of phenylmagneslum bromide to methyl 4-bromocrotonate afforded a 13% yield of …
Number of citations: 17 pubs.acs.org

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